molecular formula C9H12N2O3S B1300286 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid CAS No. 353779-69-8

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Cat. No. B1300286
CAS RN: 353779-69-8
M. Wt: 228.27 g/mol
InChI Key: FVPCIQWWRVJOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .


Synthesis Analysis

Thiazole derivatives can be synthesized via various methods. For instance, a series of new Betti bases, which are a class of organic compounds that have gained importance in medicinal chemistry, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the reactive positions on the aromatic ring . For example, the reaction of 2- (1- (4-fluorophenyl)-5-methyl-1 H -1,2,3-triazole-4-carbonyl)- N -phenylhydrazine-1-carbothioamide (3) with sulfuric acid at room temperature led to an unexpected ring closure, yielding a new compound .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It’s a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Agrochemicals

Thiazoles and their derivatives are used in the field of agrochemicals . They can be used to control pests and diseases in crops, contributing to increased agricultural productivity .

Industrial Applications

Thiazoles are used in various industrial applications, such as rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They can absorb light and initiate a chemical reaction, which is crucial in the process of developing photographic film .

Pharmaceutical and Biological Activities

Thiazoles have a wide range of pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antifungal Activity

Some thiazole derivatives have shown promising antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Anticancer Evaluation

Thiazole derivatives have been evaluated for their potential anticancer activities .

Enzyme Binding

Thiazoles have the ability to bind with various enzymes through hydrogen bonding, which makes them a valuable source of inspiration for medicinal chemists .

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to inhibit certain enzymes or receptors in biological systems . For example, a potent inhibitor of Src family kinases (SFKs), a derivative of dasatinib, was prepared using a thiazole moiety .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential therapeutic applications . The current research aims to develop novel therapeutic agents for a variety of pathological conditions . Future research may focus on finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPCIQWWRVJOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.